3-Methyl-1-trimethylsilyl-1-pentyn-3-OL
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Overview
Description
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL is a chemical compound with the molecular formula C9H18OSi. It is a member of the alkynes class and is known for its unique chemical structure and biological activity. This compound is used in various scientific research fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
It’s known that this compound is used in research and development .
Biochemical Pathways
It has been used as a reactant in the synthesis of α-methylene cyclic carbonates by reacting with carbon dioxide .
Result of Action
It’s known to be used in research and development, and its effects would likely depend on the specific context of its use .
Preparation Methods
The synthesis of 3-Methyl-1-trimethylsilyl-1-pentyn-3-OL involves several steps. One common method is the reaction of 3-methyl-1-pentyn-3-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group .
Chemical Reactions Analysis
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as tetrabutylammonium fluoride (TBAF).
Hydrolysis: Under acidic or basic conditions, the trimethylsilyl group can be hydrolyzed to form 3-methyl-1-pentyn-3-ol.
Scientific Research Applications
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of α-methylene cyclic carbonates and 2,6,9-trisubstituted purine-based CDK inhibitors.
Biology: It is studied for its potential role in drug development, particularly in the treatment of cancer and viral infections.
Medicine: The compound has been investigated for its potential therapeutic effects and as an initiator in the synthesis of propargyl-terminated polylactide.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Comparison with Similar Compounds
3-Methyl-1-trimethylsilyl-1-pentyn-3-OL can be compared with other similar compounds, such as:
3-Methyl-1-pentyn-3-ol: This compound is similar in structure but lacks the trimethylsilyl group, which affects its reactivity and applications.
2-Methyl-3-butyn-2-ol: Another similar compound used in organic synthesis with different functional groups and reactivity.
1-Ethynyl-1-cyclohexanol: This compound has a cyclohexanol group, making it structurally different but used in similar types of reactions.
These comparisons highlight the unique properties and applications of this compound in various scientific fields.
Properties
IUPAC Name |
3-methyl-1-trimethylsilylpent-1-yn-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYPNINOOGTQST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C[Si](C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504990 |
Source
|
Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17889-43-9 |
Source
|
Record name | 3-Methyl-1-(trimethylsilyl)pent-1-yn-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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